Cas no 873980-72-4 (5-Bromo-2-hydroxy-4-methoxy-3-nitrobenzaldehyde)
5-Bromo-2-hydroxy-4-methoxy-3-nitrobenzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 873980-72-4
- 5-BROMO-2-HYDROXY-4-METHOXY-3-NITROBENZALDEHYDE
- 5-Bromo-2-hydroxy-4-methoxy-3-nitrobenzaldehyde
-
- Inchi: 1S/C8H6BrNO5/c1-15-8-5(9)2-4(3-11)7(12)6(8)10(13)14/h2-3,12H,1H3
- InChI Key: IZUOXIAVRSWZSH-UHFFFAOYSA-N
- SMILES: BrC1=CC(C=O)=C(C(=C1OC)[N+](=O)[O-])O
Computed Properties
- Exact Mass: 274.94293g/mol
- Monoisotopic Mass: 274.94293g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 256
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 92.4Ų
5-Bromo-2-hydroxy-4-methoxy-3-nitrobenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1744887-1g |
5-Bromo-2-hydroxy-4-methoxy-3-nitrobenzaldehyde |
873980-72-4 | 98% | 1g |
¥3940.00 | 2024-04-27 |
5-Bromo-2-hydroxy-4-methoxy-3-nitrobenzaldehyde Related Literature
-
Martin R. Ward,Gary W. Copeland,Andrew J. Alexander Chem. Commun., 2010,46, 7634-7636
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 5-Bromo-2-hydroxy-4-methoxy-3-nitrobenzaldehyde
Introduction to 5-Bromo-2-hydroxy-4-methoxy-3-nitrobenzaldehyde (CAS No. 873980-72-4)
5-Bromo-2-hydroxy-4-methoxy-3-nitrobenzaldehyde (CAS No. 873980-72-4) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its versatile structural features and potential applications. This compound belongs to the class of nitroaromatic derivatives, characterized by the presence of a nitro group (-NO₂), a hydroxyl group (-OH), and a methoxy group (-OCH₃) attached to a benzene ring, which is further substituted with a bromine atom at the 5-position. Such a structural configuration imparts unique reactivity and makes it a valuable intermediate in synthetic chemistry, particularly in the development of biologically active molecules.
The nitro group in 5-Bromo-2-hydroxy-4-methoxy-3-nitrobenzaldehyde is known for its ability to participate in various chemical transformations, including reduction to an amine or diazotization followed by coupling reactions. These properties are particularly useful in medicinal chemistry, where such intermediates serve as building blocks for more complex pharmacophores. The hydroxyl and methoxy groups contribute to the compound's solubility and hydrogen bonding capabilities, which can influence its interactions with biological targets. Additionally, the bromine substituent enhances electrophilic aromatic substitution reactions, allowing for further functionalization at specific positions on the aromatic ring.
In recent years, there has been growing interest in exploring the pharmacological potential of nitroaromatic compounds due to their role as precursors in drug discovery. For instance, derivatives of nitrobenzaldehydes have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties. The presence of multiple functional groups in 5-Bromo-2-hydroxy-4-methoxy-3-nitrobenzaldehyde makes it an attractive scaffold for designing novel therapeutic agents. Researchers have utilized this compound to synthesize analogs that exhibit enhanced binding affinity to specific enzymes or receptors involved in disease pathways.
One notable area of research involves the use of 5-Bromo-2-hydroxy-4-methoxy-3-nitrobenzaldehyde as a precursor in the synthesis of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling and are often implicated in cancer and inflammatory diseases. By modifying the structure of this benzaldehyde derivative, scientists have developed molecules that can selectively inhibit aberrant kinase activity. The bromine atom, in particular, has been shown to facilitate cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of diverse substituents that fine-tune biological activity.
The hydroxyl and methoxy groups also contribute to the compound's utility in drug design by allowing for hydrogen bonding interactions with biological targets. This feature is particularly important for designing molecules that interact with proteins or nucleic acids. For example, modifications at the 2-hydroxy and 4-methoxy positions have been explored to optimize binding affinity and selectivity against targets such as protein kinases or transcription factors. Such structural modifications are often guided by computational modeling and experimental validation.
Another emerging application of 5-Bromo-2-hydroxy-4-methoxy-3-nitrobenzaldehyde is in the field of material science, where its ability to participate in polymerization reactions has been exploited. Nitroaromatic compounds can serve as monomers or crosslinking agents in the synthesis of advanced materials with tailored properties. The presence of reactive functional groups allows for controlled polymerization processes, resulting in materials with enhanced mechanical strength, thermal stability, or biodegradability.
The synthesis of 5-Bromo-2-hydroxy-4-methoxy-3-nitrobenzaldehyde typically involves multi-step organic transformations starting from commercially available aromatic precursors. Key steps include bromination at the desired position on the benzene ring, followed by nitration and selective hydroxylation or methylation. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions can also be employed to introduce additional substituents with high precision. The purity and yield of this compound are critical for downstream applications, necessitating rigorous purification protocols such as column chromatography or recrystallization.
In conclusion,5-Bromo-2-hydroxy-4-methoxy-3-nitrobenzaldehyde (CAS No. 873980-72-4) is a multifunctional organic compound with broad applications in pharmaceutical research and material science. Its unique structural features make it a valuable intermediate for synthesizing biologically active molecules targeting various disease pathways. Ongoing research continues to uncover new synthetic strategies and applications for this compound, highlighting its importance in advancing chemical biology and drug discovery efforts.
873980-72-4 (5-Bromo-2-hydroxy-4-methoxy-3-nitrobenzaldehyde) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)